(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid
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Description
(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.302. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exert effects on metabotropic glutamate receptor subtypes .
Mode of Action
Related compounds have been shown to exert antidepressant actions via mechanisms converging with mglu2 receptor signaling .
Biochemical Pathways
It’s worth noting that related compounds have been found to influence pathways involving group ii metabotropic glutamate receptors .
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
Related compounds have been found to exert antidepressant-relevant actions and increase gamma oscillations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets. For example, 2-methyl-2-propanol, a related compound, is a colorless solid that melts at near room temperature and is miscible in water, ethanol, and diethyl ether . It is flammable and should be handled with caution .
Properties
IUPAC Name |
(2R,6S)-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8-5-4-6-9(17-8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOUOLNIMFNKTK-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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